Cyclohexanone-d10
Overview
Description
Cyclohexanone-d10 is a deuterated form of cyclohexanone, where all hydrogen atoms are replaced by deuterium atoms. This compound is a colorless liquid with a stimulating aroma and has a low boiling point and flash point at room temperature . It is primarily used as an internal standard substance for nuclear magnetic resonance spectroscopy (NMR) due to its similar chemical environment to ordinary cyclohexanone .
Preparation Methods
Cyclohexanone-d10 is synthesized through a deuteration reaction, where hydrogen atoms in ordinary cyclohexanone are replaced by deuterium atoms. This process typically involves the use of hydrogen and heavy water catalysts . Industrial production methods for cyclohexanone include the oxidation of cyclohexane, phenol hydrogenation, and dehydrogenation and oxidation of cyclohexanol .
Chemical Reactions Analysis
Cyclohexanone-d10 undergoes various chemical reactions typical of aliphatic ketones due to the presence of a carbonyl group. Some of the common reactions include:
Scientific Research Applications
Cyclohexanone-d10 is widely used in scientific research, particularly in the field of nuclear magnetic resonance spectroscopy (NMR). Its deuterated nature makes it an ideal internal standard for NMR analysis, helping to correct the results of sample analysis . Additionally, this compound is used in the synthesis of various industrial products, including pharmaceuticals, herbicides, insecticides, dyes, rubbers, and plasticizers . It also serves as a solvent for resins, waxes, fats, and cellulose lacquers .
Mechanism of Action
The mechanism of action of cyclohexanone-d10 is similar to that of ordinary cyclohexanone. It interacts with various molecular targets and pathways, primarily involving the carbonyl group. The deuterium atoms in this compound do not significantly alter its chemical reactivity compared to ordinary cyclohexanone .
Comparison with Similar Compounds
Cyclohexanone-d10 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Cyclohexanone: The non-deuterated form, commonly used in the production of nylon and as a solvent.
Cyclohexene-d10: Another deuterated compound used in various chemical reactions.
Cyclopentane-d10: A deuterated form of cyclopentane, used in similar applications.
This compound stands out due to its specific application in NMR spectroscopy, providing accurate and reliable results in chemical analysis.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-YXALHFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965481 | |
Record name | (~2~H_10_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51209-49-5 | |
Record name | Cyclohexanone-2,2,3,3,4,4,5,5,6,6-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51209-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)Cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_10_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H10]cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cyclohexanone-d10 used in the study of cyclohexane atmospheric oxidation?
A1: this compound is the fully deuterated analogue of cyclohexanone. In the study "Products of the Gas-Phase Reaction of OH Radicals with Cyclohexane: Reactions of the Cyclohexoxy Radical" [], researchers used cyclohexane-d12, which yields this compound upon reaction with OH radicals in the presence of NO. This isotopic labeling allows scientists to track the reaction pathways and product formation with greater accuracy. By comparing the yields of deuterated products (like this compound) to their non-deuterated counterparts, researchers can gain insight into the mechanisms of cyclohexane oxidation, a reaction relevant to atmospheric chemistry.
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